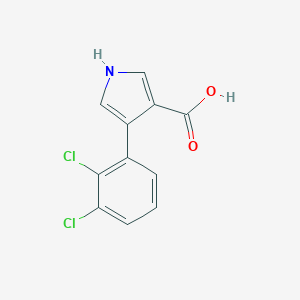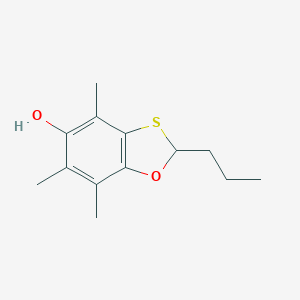
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol, also known as Trolox, is a synthetic analogue of vitamin E. It is a water-soluble antioxidant that has been extensively studied for its potential applications in scientific research. Trolox has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in many areas of research.
Mechanism Of Action
The mechanism of action of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is thought to be related to its ability to scavenge free radicals and to inhibit oxidative damage. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol can donate electrons to free radicals, neutralizing their harmful effects. It can also chelate metal ions, which can catalyze the formation of free radicals. In addition, 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to activate cellular signaling pathways that are involved in the regulation of cellular metabolism and survival.
Biochemical And Physiological Effects
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, to reduce inflammation, and to improve mitochondrial function. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has also been shown to have anti-cancer properties, to protect against cardiovascular disease, and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol in lab experiments is its water solubility, which makes it easy to use in cell culture studies. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is that it may not accurately reflect the effects of natural antioxidants, as it is a synthetic analogue of vitamin E.
Future Directions
There are many potential future directions for research on 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to protect against oxidative damage in the brain and to improve cognitive function, making it a promising candidate for further study in this area. Another potential area of research is the use of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol in the prevention and treatment of cardiovascular disease, which is also related to oxidative stress. Finally, there is interest in studying the effects of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol on aging and age-related diseases, as oxidative stress is thought to play a role in the aging process.
Synthesis Methods
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol can be synthesized by the reaction of 2,6-di-tert-butylphenol with 2-mercaptobenzoic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is highly soluble in water.
Scientific Research Applications
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is widely used in scientific research as an antioxidant and a free radical scavenger. It has been shown to protect cells and tissues from oxidative damage, which can lead to a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is also used in cell culture studies to protect cells from oxidative stress and to study the effects of antioxidants on cellular function.
properties
CAS RN |
100480-17-9 |
|---|---|
Product Name |
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol |
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
4,6,7-trimethyl-2-propyl-1,3-benzoxathiol-5-ol |
InChI |
InChI=1S/C13H18O2S/c1-5-6-10-15-12-8(3)7(2)11(14)9(4)13(12)16-10/h10,14H,5-6H2,1-4H3 |
InChI Key |
IGGIBRSAGVJGQR-UHFFFAOYSA-N |
SMILES |
CCCC1OC2=C(S1)C(=C(C(=C2C)C)O)C |
Canonical SMILES |
CCCC1OC2=C(S1)C(=C(C(=C2C)C)O)C |
synonyms |
5-HTOBT 5-hydroxy-4,6,7-trimethyl-2-propyl-1,3-benzoxathiazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)
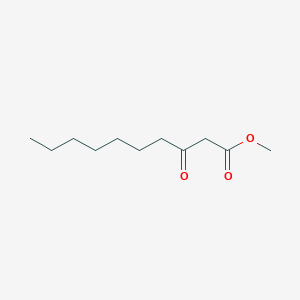

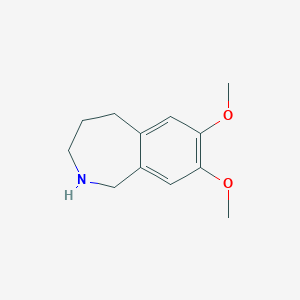
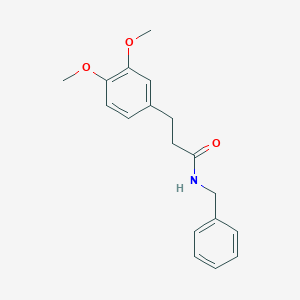
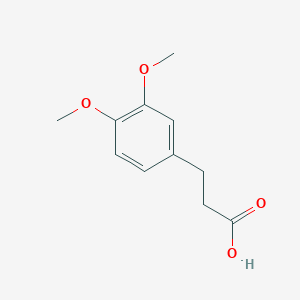
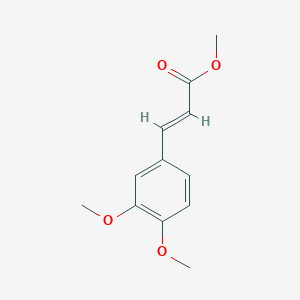
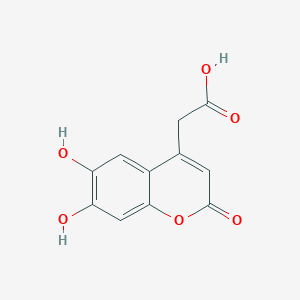
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)

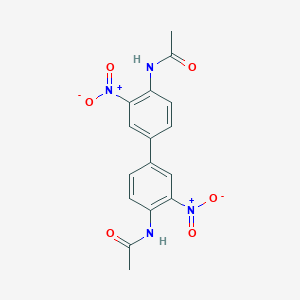

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
